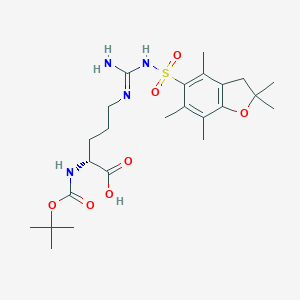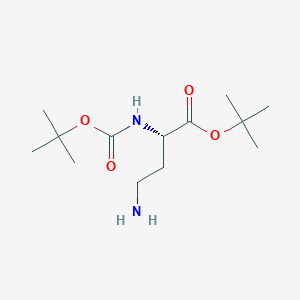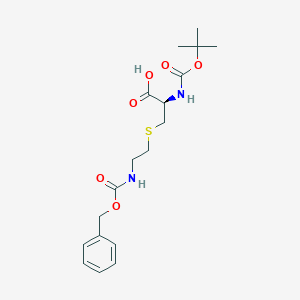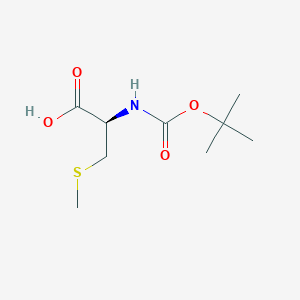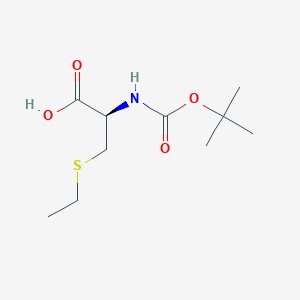
Boc-ala-gly-osu
Overview
Description
“Boc-ala-gly-osu” is a compound used in the field of peptide synthesis . It is also known as Boc-L-alanine N-succinimidyl ester or Boc-L-alanine hydroxysuccinimide ester . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .
Synthesis Analysis
The synthesis of “Boc-ala-gly-osu” involves the use of mixed anhydrides and activated esters to obtain high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis
The empirical formula of “Boc-ala-gly-osu” is C12H18N2O6 . Its molecular weight is 286.28 . The SMILES string representation of its structure isCC@HOC(C)(C)C)C(=O)ON1C(=O)CCC1=O . Chemical Reactions Analysis
“Boc-ala-gly-osu” is used in Boc solid-phase peptide synthesis . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .Physical And Chemical Properties Analysis
“Boc-ala-gly-osu” is a white to off-white crystalline powder that is soluble in common organic solvents. Its molecular weight is 400.39 g/mol. It has a melting point of 139-141°C and a boiling point of 583.3°C at 760 mm Hg.Scientific Research Applications
Affinity Chromatography: Isolation of Immunoglobulins
Boc-ala-gly-osu is utilized in the production of affinity resins for the isolation of immunoglobulins G. These resins are obtained by conjugating matrices with proteins of bacterial origin, such as protein A, which is known for its high specificity for the Fc fragment of immunoglobulins G .
Future Directions
The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .
Mechanism of Action
Mode of Action
Boc-ala-gly-osu acts as a reactant in peptide synthesis. It reacts with a free amine function of an amino acid rapidly to give the “protected” amino acid derivative . This derivative can then be used to form a peptide (amide) bond to a second amino acid. Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .
Biochemical Pathways
The biochemical pathways affected by Boc-ala-gly-osu are dependent on the specific peptides that it helps synthesize. For example, peptides synthesized using Boc-ala-gly-osu can be involved in various biochemical pathways, such as immune response, antibacterial activity, and enzyme regulation .
Result of Action
The result of Boc-ala-gly-osu’s action is the formation of specific peptides. These peptides can have various effects at the molecular and cellular level, depending on their specific amino acid sequences and the targets they interact with. For instance, some peptides synthesized using Boc-ala-gly-osu have been found to have immunostimulatory activity .
Action Environment
The action of Boc-ala-gly-osu is influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reactants and catalysts can also influence the reaction .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRGZBZQQESHS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ala-gly-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





